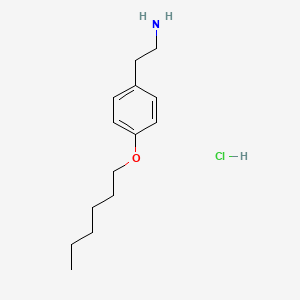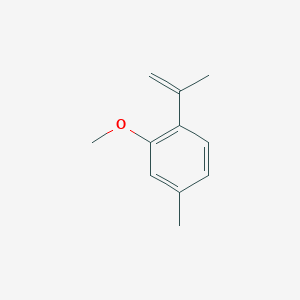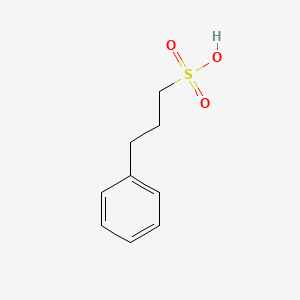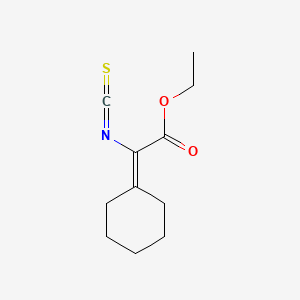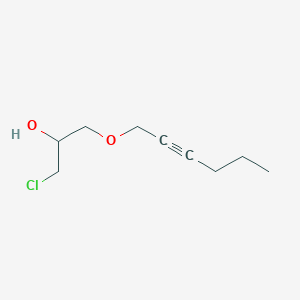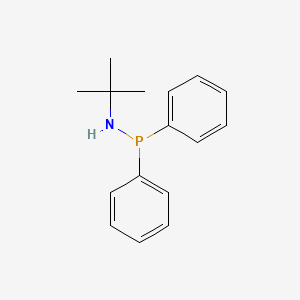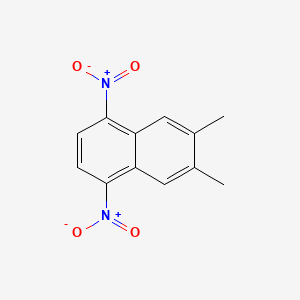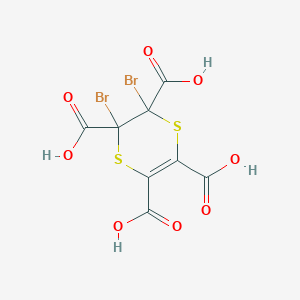
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is a complex organic compound characterized by its unique structure, which includes bromine and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid typically involves the bromination of a precursor compound, followed by cyclization to form the dithiine ring. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure the selective bromination at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive bromine and sulfur-containing intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the sulfur atoms.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfur atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithianes: These compounds share the dithiine ring structure but differ in the substitution pattern and functional groups.
2,3-Dibromo-1,4-naphthoquinone: This compound also contains bromine atoms but has a different core structure, leading to distinct chemical properties and applications.
Uniqueness
2,3-Dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylic acid is unique due to its combination of bromine and sulfur atoms within a tetracarboxylic acid framework. This unique structure imparts specific reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
42179-78-2 |
|---|---|
Fórmula molecular |
C8H4Br2O8S2 |
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylic acid |
InChI |
InChI=1S/C8H4Br2O8S2/c9-7(5(15)16)8(10,6(17)18)20-2(4(13)14)1(19-7)3(11)12/h(H,11,12)(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
NIXONGHTCHDUNG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(SC(C(S1)(C(=O)O)Br)(C(=O)O)Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


